1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one
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Overview
Description
1-((1R,5S)-3-(methylthio)-8-azabicyclo[321]octan-8-yl)pent-4-en-1-one is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one typically involves multiple steps, starting from simpler precursors. The key steps often include:
- Formation of the bicyclic core through a cyclization reaction.
- Introduction of the methylthio group via nucleophilic substitution.
- Addition of the pent-4-en-1-one moiety through a coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the pent-4-en-1-one moiety can be reduced to an alcohol.
Substitution: The bicyclic core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted bicyclic compounds.
Scientific Research Applications
1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The methylthio group can participate in redox reactions, affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)pentan-1-one: Similar structure but lacks the double bond in the pent-4-en-1-one moiety.
1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)butan-1-one: Shorter carbon chain in the side group.
Uniqueness
1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one is unique due to its combination of a bicyclic core with a methylthio group and a pent-4-en-1-one moiety. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NOS/c1-3-4-5-13(15)14-10-6-7-11(14)9-12(8-10)16-2/h3,10-12H,1,4-9H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLSWMFJZHDPPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)CCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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